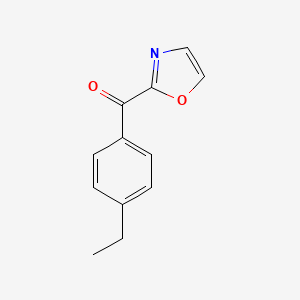

2-(4-Ethylbenzoyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)11(14)12-13-7-8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPPIWUQJCYSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642091 | |

| Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-05-9 | |

| Record name | (4-Ethylphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: The Target Compound: 2-(4-Ethylbenzoyl)oxazole

An In-depth Technical Guide to 2-(4-Ethylbenzoyl)oxazole and its Chemical Context For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and detailed documentation on "2-(4-Ethylbenzoyl)oxazole" are exceptionally scarce. This guide presents the limited confirmed information for this specific compound and provides a comprehensive analysis of the closely related and well-documented compound, 2-(4-Ethylbenzoyl)benzoic acid , which may be the intended subject of interest. Furthermore, it explores the broader significance of the oxazole scaffold in medicinal chemistry to provide a valuable contextual framework.

Confirmed Information:

-

Chemical Name: 2-(4-Ethylbenzoyl)oxazole

-

CAS Number: 898760-05-9[1]

This compound is listed by several chemical suppliers, indicating its availability for research and commercial purposes[2]. However, the absence of detailed scientific publications suggests it may be a novel compound, a research intermediate that has not been extensively characterized, or a compound whose properties have not been disclosed in the public domain.

Part 2: A Comprehensive Analysis of 2-(4-Ethylbenzoyl)benzoic Acid

Due to the similarity in nomenclature and the wealth of available data, this section provides an in-depth guide to "2-(4-Ethylbenzoyl)benzoic acid" (CAS Number: 1151-14-0), a plausible alternative compound of interest.

Core Physicochemical Properties

2-(4-Ethylbenzoyl)benzoic acid is a derivative of benzoic acid with a substituted benzoyl group. Its chemical structure provides two key functional groups: a carboxylic acid and a ketone, which are pivotal for its chemical reactivity and potential applications.

Table 1: Physicochemical Data of 2-(4-Ethylbenzoyl)benzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₃ | [3][4] |

| Molecular Weight | 254.28 g/mol | [3] |

| Melting Point | 122 °C (recrystallized from Ethanol) | [4] |

| Boiling Point | 459.6 °C at 760 mmHg | [4][5] |

| Density | 1.194 g/cm³ | [4][5] |

| Appearance | White solid (estimated) | [6] |

| Water Solubility | 14.77 mg/L at 25 °C (estimated) | [6] |

| logP (Octanol-Water Partition Coefficient) | 3.3 (estimated) | [5] |

Synthesis and Manufacturing

The most established method for the synthesis of 2-(4-ethylbenzoyl)benzoic acid is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.

Synthetic Workflow Diagram:

Caption: General workflow for the synthesis of 2-(4-Ethylbenzoyl)benzoic acid.

Step-by-Step Experimental Protocol:

A representative protocol for this synthesis is as follows[7]:

-

Reactant Mixture: A stirred mixture of phthalic anhydride and an excess of ethylbenzene (which also acts as the solvent) is prepared in a reaction vessel.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the mixture. This step is highly exothermic and requires careful temperature control.

-

Reaction Progression: The reaction is allowed to proceed with stirring for several hours at a controlled temperature.

-

Quenching and Hydrolysis: The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and protonate the carboxylate.

-

Product Isolation: Excess ethylbenzene is removed via steam distillation. The crude 2-(4-ethylbenzoyl)benzoic acid precipitates from the aqueous solution upon cooling and is isolated by filtration.

Expert Rationale Behind Protocol Choices:

-

Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that activates the phthalic anhydride for electrophilic aromatic substitution onto the electron-rich ethylbenzene ring.

-

Anhydrous Conditions: The reaction must be carried out in the absence of water, as AlCl₃ is readily hydrolyzed, which would quench the catalyst.

-

Acidic Workup: The use of hydrochloric acid is crucial to ensure the final product is the free carboxylic acid rather than its salt.

Potential Applications in Drug Development and Research

While 2-(4-ethylbenzoyl)benzoic acid is not an active pharmaceutical ingredient itself, its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry. It can serve as a starting material for the synthesis of more complex molecules with potential biological activity.

Part 3: The Oxazole Scaffold in Modern Drug Discovery

The initial query for an oxazole-containing molecule warrants a discussion of the broader importance of the oxazole scaffold in medicinal chemistry. Oxazoles are a class of five-membered heterocyclic compounds that are considered "privileged structures" due to their frequent appearance in biologically active molecules.[8]

General Synthetic Strategies for Oxazoles

Various synthetic routes are employed to construct the oxazole ring, often tailored to the desired substitution pattern. These methods typically involve the cyclization of a suitable acyclic precursor.

Common Synthetic Pathways:

Caption: Overview of common synthetic routes to oxazole derivatives.

Biological Significance and Therapeutic Relevance

The oxazole nucleus is a key component in numerous compounds with a wide array of pharmacological activities.[9] The planarity of the ring and its ability to act as a hydrogen bond acceptor contribute to its favorable interactions with biological targets.

Table 2: Notable Biological Activities of Oxazole Derivatives

| Therapeutic Area | Mechanism of Action / Target (Examples) | Reference(s) |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [10] |

| Anticancer | Inhibition of protein kinases, induction of apoptosis. | [9] |

| Antimicrobial | Inhibition of essential bacterial enzymes or cell wall synthesis. | [11][12] |

| Antiviral | Inhibition of viral proteases (e.g., SARS-CoV-2 PLpro). | [13] |

| Anti-Alzheimer's | Inhibition of acetylcholinesterase (AChE). | [14] |

| Antitubercular | Targeting specific pathways in Mycobacterium tuberculosis. | [10] |

The diverse biological profile of oxazole-containing molecules underscores their importance as a foundational scaffold for the design and development of novel therapeutic agents. Researchers frequently utilize this core structure, modifying its substituents to optimize potency, selectivity, and pharmacokinetic properties.

References

-

ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. [Link]

- Patel, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2773.

-

LookChem. 2-(4-Ethylbenzoyl)benzoic acid. [Link]

- Wang, D., et al. (2017). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. Organic Letters, 19(18), 4786–4789.

- Ma, C., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 Papain-like Protease Inhibitors. Journal of Medicinal Chemistry, 65(17), 11547–11564.

- Shakya, A. K., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649–3655.

- Kaur, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24483–24505.

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

The Good Scents Company. 2-(4-ethyl benzoyl) benzoic acid. [Link]

-

PubChem. 2-(4-Ethylbenzoyl)benzoic acid. [Link]

-

PrepChem. Synthesis of 2-(4-ethylbenzoyl)benzoic acid. [Link]

- Zhang, X., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 10(12), 1505–1525.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.

-

FooDB. Showing Compound Benzoxazole (FDB004443). [Link]

- Afrin, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1-18.

- Google Patents. US9181205B2 - Method for producing oxazole compound.

- Google Patents. WO2004091502A2 - 1,2,4-oxadiazole benzoic acid compounds.

-

ResearchGate. Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization. [Link]

- Google Patents. US6333414B1 - Process for the synthesis of trisubstituted oxazoles.

- Guan, L. P., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 12(11), 1878–1891.

- An-Najah National University Institutional Repository.

- Google Patents. CN101309912A - Oxazole compound and pharmaceutical composition.

- Al-Majd, L. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

Sources

- 1. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 2. ijmpr.in [ijmpr.in]

- 3. 2-(4-Ethylbenzoyl)benzoic acid | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0 [thegoodscentscompany.com]

- 7. prepchem.com [prepchem.com]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ipbcams.ac.cn [ipbcams.ac.cn]

- 14. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

"2-(4-Ethylbenzoyl)oxazole" chemical structure and properties

Technical Monograph & Synthetic Guide

Executive Summary

2-(4-Ethylbenzoyl)oxazole is a significant heterocyclic intermediate utilized primarily in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cytokine inhibitors. Structurally, it consists of an oxazole ring linked at the C2 position to a 4-ethylphenyl moiety via a carbonyl bridge. This "ketone-oxazole" scaffold is a bioisostere for other heteroaromatic ketones found in medicinal chemistry, offering unique metabolic stability and hydrogen-bonding capabilities.

This guide details the physicochemical architecture, a validated synthetic workflow based on C2-selective lithiation , and the pharmacological rationale for this compound's use in drug discovery, specifically concerning the Romazarit class of antirheumatics.

Structural Architecture & Physicochemical Profile

The molecule features a 1,3-oxazole ring, which is electron-deficient at the C2 position, making it susceptible to nucleophilic attack or, more importantly for synthesis, deprotonation by strong bases. The 4-ethylbenzoyl group adds lipophilicity and steric bulk, critical for binding to hydrophobic pockets in targets like Cyclooxygenase (COX) or p38 MAP kinase.

Predicted Physicochemical Properties

Data derived from structure-activity relationship (SAR) models of analogous 2-aroyloxazoles.

| Property | Value / Description | Significance |

| IUPAC Name | (4-ethylphenyl)(1,3-oxazol-2-yl)methanone | Official nomenclature |

| Molecular Formula | C₁₂H₁₁NO₂ | Stoichiometry |

| Molecular Weight | 201.22 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~2.8 – 3.1 | High membrane permeability (Lipophilic) |

| H-Bond Acceptors | 3 (N, O in ring, C=O) | Receptor interaction points |

| H-Bond Donors | 0 | Lack of donors improves oral bioavailability |

| Appearance | Off-white to pale yellow solid | Crystalline form preferred for stability |

| Key NMR Signals | δ 7.9 (d, 2H, Ar-H), δ 7.3 (d, 2H, Ar-H), δ 7.8/7.4 (oxazole H) | Diagnostic peaks for structure verification |

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 2-aroyloxazoles is non-trivial due to the low reactivity of the oxazole ring toward Friedel-Crafts acylation. The most robust "Gold Standard" method involves the kinetic deprotonation of the oxazole at the C2 position using an organolithium reagent, followed by electrophilic trapping.

The "Lithiation-Oxidation" Route

This protocol avoids the harsh conditions of acid-mediated acylation and provides high regioselectivity.

-

Lithiation: Treatment of oxazole with n-butyllithium (n-BuLi) at -78°C generates 2-lithiooxazole .

-

Mechanistic Note: The C2 proton is the most acidic (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen. However, 2-lithiooxazole is thermally unstable and can ring-open to an isocyanide above -50°C; strict temperature control is mandatory.

-

-

Nucleophilic Addition: The lithiated species attacks 4-ethylbenzaldehyde to form the secondary alcohol intermediate.

-

Oxidation: The alcohol is oxidized to the ketone (benzoyl) using Manganese Dioxide (MnO₂) or Swern conditions. MnO₂ is preferred for its selectivity toward benzylic alcohols.

Synthetic Workflow Diagram

Caption: Stepwise synthesis of 2-(4-ethylbenzoyl)oxazole via C2-lithiation and subsequent oxidation. The instability of the lithio-intermediate requires cryogenic conditions.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-ethylbenzoyl)oxazole (10 mmol scale).

Phase A: Generation of 2-Lithiooxazole & Coupling

Note: All glassware must be flame-dried and flushed with Argon.

-

Setup: Charge a 100 mL round-bottom flask with Oxazole (0.69 g, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 15 minutes.

-

Critical Check: Maintain internal temperature below -70°C to prevent ring opening (isocyanide formation).

-

Stir at -78°C for 30 minutes. The solution typically turns light yellow.

-

-

Addition: Dissolve 4-ethylbenzaldehyde (1.34 g, 10 mmol) in THF (5 mL) and add dropwise to the lithio-oxazole solution.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. This yields the crude alcohol intermediate.

Phase B: Oxidation to Ketone

-

Reaction: Dissolve the crude alcohol in Dichloromethane (DCM) (50 mL).

-

Reagent: Add activated MnO₂ (10 equivalents, excess is standard for solid-phase oxidants).

-

Execution: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the ketone is usually less polar than the alcohol).

-

Purification: Filter through a pad of Celite to remove MnO₂. Concentrate the filtrate.

-

Crystallization: Recrystallize from Hexanes/EtOAc to obtain the pure 2-(4-ethylbenzoyl)oxazole .

Pharmacological Context & Applications

The Romazarit Connection

This molecule acts as a simplified analog or intermediate for Romazarit (Ro 31-3948), a compound originally investigated as a disease-modifying antirheumatic drug (DMARD).

-

Mechanism of Action: Unlike classical NSAIDs that potently inhibit COX-1/COX-2, oxazole-based agents like Romazarit often exhibit a dual mechanism:

-

Weak COX Inhibition: Reducing gastrointestinal toxicity.

-

Cytokine Modulation: Suppression of IL-1 and TNF-alpha release from macrophages.

-

-

Bioisosterism: The 2-aroyloxazole unit mimics the electronic properties of aryl ketones found in other anti-inflammatories (e.g., ketoprofen) but introduces a heterocyclic nitrogen that can interact with specific serine or threonine residues in the target protein's active site.

Biological Pathway Interaction

Caption: Proposed mechanism of action for oxazole-based anti-inflammatories, focusing on cytokine suppression rather than direct COX inhibition.

References

-

Evans, D. A., et al. (1999). Selective Lithiation of 2-Methyloxazoles.[1] Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. Organic Letters. Link

-

Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by N-Alkylation: A Route to 2-Lithiooxazoles. Journal of Organic Chemistry. Link

-

Machin, P. J., et al. (1990). Romazarit: A Potential Disease-Modifying Antirheumatic Drug.[2] Bioorganic & Medicinal Chemistry Letters / PubMed. Link

-

Hassall, C. H., et al. (1993). Biologic properties of romazarit (Ro 31-3948). Inflammation Research. Link

Sources

An In-depth Technical Guide to 2-(4-Ethylbenzoyl)oxazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethylbenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental molecular properties, outlines plausible synthetic routes based on established organic chemistry principles, and explores its potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Introduction

The oxazole scaffold is a prominent feature in numerous biologically active compounds, contributing to a wide spectrum of pharmacological activities.[1] Derivatives of oxazole and its fused-ring analogue, benzoxazole, have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The focus of this guide, 2-(4-Ethylbenzoyl)oxazole, combines the oxazole core with an ethyl-substituted benzoyl moiety, suggesting its potential for unique biological interactions and therapeutic applications. This document aims to provide a detailed technical resource on this compound, covering its synthesis, physicochemical properties, and putative role in drug development.

Molecular Profile of 2-(4-Ethylbenzoyl)oxazole

A clear understanding of the fundamental properties of a compound is the cornerstone of any research and development endeavor. This section details the molecular formula and weight of 2-(4-Ethylbenzoyl)oxazole.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol |

Synthesis of 2-(4-Ethylbenzoyl)oxazole

Proposed Synthetic Pathway 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino ketones.[3][4] This pathway involves the intramolecular cyclization and subsequent dehydration of the acylamino ketone precursor.

Caption: Proposed Robinson-Gabriel synthesis pathway for 2-(4-Ethylbenzoyl)oxazole.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-(4-Ethylbenzamido)acetophenone:

-

To a stirred solution of 2-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add 4-ethylbenzoyl chloride (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-acylamino ketone.

-

-

Cyclodehydration to 2-(4-Ethylbenzoyl)oxazole:

-

To the purified 2-(4-ethylbenzamido)acetophenone, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[4]

-

Heat the mixture, with the temperature depending on the chosen dehydrating agent.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Proposed Synthetic Pathway 2: Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis offers an alternative route, particularly for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6]

Caption: Proposed Van Leusen synthesis pathway for 2-(4-Ethylbenzoyl)oxazole.

Experimental Protocol (Hypothetical):

-

To a solution of 4-ethylbenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1 equivalent) in a suitable solvent such as methanol or dimethoxyethane, add a base like potassium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-Ethylbenzoyl)oxazole.

Physicochemical and Spectroscopic Properties (Predicted)

As experimental data for 2-(4-Ethylbenzoyl)oxazole is not widely published, the following properties are predicted based on the analysis of similar structures and general principles of organic chemistry.

| Property | Predicted Value/Characteristics |

| Appearance | White to off-white solid |

| Melting Point | 100-120 °C |

| Boiling Point | > 300 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chloroform, ethyl acetate); Insoluble in water. |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show signals corresponding to the aromatic protons on the oxazole and benzoyl rings.

-

A triplet and a quartet in the aliphatic region would be characteristic of the ethyl group.

-

Aromatic protons on the 4-ethylphenyl group would likely appear as two doublets.

-

The protons on the oxazole ring would appear in the downfield aromatic region.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum would display signals for all 12 carbon atoms.

-

The carbonyl carbon of the benzoyl group would be the most downfield signal.

-

Signals for the aromatic carbons of both rings and the carbons of the ethyl group would be present in their respective characteristic regions.[7]

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching of the ketone.[8]

-

Bands in the 1500-1600 cm⁻¹ region would correspond to C=C and C=N stretching of the aromatic and oxazole rings.

-

C-H stretching vibrations of the aromatic rings and the ethyl group would be observed around 2900-3100 cm⁻¹.[9]

-

-

MS (Mass Spectrometry):

Applications in Drug Development

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[12][13][14] These derivatives have been reported to exhibit a diverse range of biological activities.

Potential Therapeutic Areas

-

Anti-inflammatory: Many benzoxazole derivatives have shown potent anti-inflammatory properties, suggesting that 2-(4-Ethylbenzoyl)oxazole could be investigated as a potential non-steroidal anti-inflammatory agent (NSAID).[1]

-

Anticancer: The benzoxazole scaffold is found in several compounds with significant anticancer activity.[15][16] 2-(4-Ethylbenzoyl)oxazole could be a candidate for screening against various cancer cell lines.

-

Antimicrobial: The structural features of this compound make it a candidate for evaluation as an antibacterial or antifungal agent.[1]

-

Antiviral: Certain oxadiazole derivatives, which are structurally related to oxazoles, have shown promise as antiviral agents, including against SARS-CoV-2.[17]

Caption: Relationship of 2-(4-Ethylbenzoyl)oxazole to core scaffolds and its potential therapeutic applications.

Safety and Handling

Specific toxicology data for 2-(4-Ethylbenzoyl)oxazole is not available. However, based on the general safety precautions for handling substituted oxazoles and related heterocyclic compounds, the following guidelines should be followed.[18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-(4-Ethylbenzoyl)oxazole is a compound with a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . While specific experimental data is limited, established synthetic routes such as the Robinson-Gabriel and van Leusen syntheses provide a solid foundation for its preparation in a laboratory setting. The presence of the oxazole scaffold suggests a high potential for diverse pharmacological activities, making it a person of interest for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its biological activities to unlock its therapeutic potential.

References

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Robinson–Gabriel oxazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

ACS Publications. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

-

MDPI. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Retrieved from [Link]

-

ResearchGate. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Capot Chemical. (2008). MSDS of Oxazole. Retrieved from [Link]

-

National Institutes of Health. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

-

An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzoxazoles – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

-

IOSR Journal. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Retrieved from [Link]

-

PubMed. (n.d.). Liquid crystalline properties and IR spectra of 2'-hydroxy-4'-octyloxyazobenzenes. Retrieved from [Link]

-

Semantic Scholar. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]

-

ResearchGate. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

Semantic Scholar. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes. Retrieved from [Link]

-

Beilstein Journals. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

-

ACS Publications. (n.d.). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzoxazole - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ipbcams.ac.cn [ipbcams.ac.cn]

- 18. aksci.com [aksci.com]

- 19. capotchem.com [capotchem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

The Emerging Potential of 2-(4-Ethylbenzoyl)oxazole: A Technical Guide for Researchers

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

The oxazole ring is a cornerstone of many biologically active compounds, recognized for its role in a wide array of pharmacological activities.[1][2] As a five-membered heterocyclic compound containing both oxygen and nitrogen, the oxazole scaffold serves as a versatile building block in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents.[1][2] This guide focuses on a specific, yet under-explored derivative, 2-(4-Ethylbenzoyl)oxazole , providing a comprehensive technical overview of its core scientific principles, potential research applications, and detailed experimental protocols to empower researchers in drug discovery and development. While direct research on this specific molecule is nascent, this document synthesizes the wealth of knowledge surrounding the 2-aroyloxazole class to project its likely characteristics and applications.

Physicochemical Properties and Structural Insights

To facilitate initial research and experimental design, a predictive summary of the physicochemical properties of 2-(4-Ethylbenzoyl)oxazole is presented below. These values are extrapolated from data on structurally similar compounds, such as its precursor 2-(4-ethylbenzoyl)benzoic acid.[3][4][5]

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₈H₁₅NO₂ | - |

| Molecular Weight | 277.32 g/mol | - |

| XLogP3 | ~3.5-4.0 | Estimation based on related structures[4] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 4 | - |

| Boiling Point | ~460-480 °C | Extrapolation from similar compounds[4] |

| Melting Point | ~120-140 °C | Extrapolation from similar compounds[5] |

| Solubility | Low in water, soluble in organic solvents (e.g., DMSO, ethanol) | General characteristic of similar organic compounds |

The structure of 2-(4-Ethylbenzoyl)oxazole, featuring a central oxazole ring linked to a 4-ethylbenzoyl group, suggests a molecule with potential for π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets. The ethyl group provides a lipophilic character that may influence its pharmacokinetic profile.

Proposed Synthesis of 2-(4-Ethylbenzoyl)oxazole: A Step-by-Step Protocol

Workflow for the Synthesis of 2-(4-Ethylbenzoyl)oxazole

Caption: Proposed two-step synthesis of 2-(4-Ethylbenzoyl)oxazole.

Detailed Experimental Protocol

Part 1: Synthesis of 2-(4-Ethylbenzoyl)benzoic Acid [6]

This initial step is a classic Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add phthalic anhydride (1.0 eq) and ethylbenzene (excess, ~5-10 eq) as the solvent.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Isolation: The product, 2-(4-ethylbenzoyl)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Part 2: Synthesis of 2-(4-Ethylbenzoyl)oxazole

This step involves the formation of the oxazole ring from the carboxylic acid precursor. Several methods are available for this transformation.[7][8]

-

Amide Formation: Convert the carboxylic acid group of 2-(4-ethylbenzoyl)benzoic acid to an amide. A common method is to first convert the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an appropriate amino alcohol (e.g., 2-aminoethanol).

-

Cyclization and Dehydration: The resulting N-(2-hydroxyethyl)amide can then be cyclized to the oxazoline, which is subsequently oxidized to the oxazole. Alternatively, direct cyclization and dehydration can be achieved using reagents like triflic acid.[8]

-

Purification: The final product, 2-(4-Ethylbenzoyl)oxazole, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Potential Fundamental Research Applications

Based on the extensive research on the oxazole scaffold, 2-(4-Ethylbenzoyl)oxazole is a prime candidate for investigation in several key areas of drug discovery.

Anti-inflammatory Agent

Oxazole derivatives have been identified as potent inhibitors of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[6][9]

-

Mechanism of Action: The 2-aroyloxazole structure can mimic endogenous ligands for these enzymes, leading to competitive inhibition. The ethylbenzoyl moiety may enhance binding affinity within the hydrophobic channels of these enzymes.

-

Experimental Workflow:

-

In vitro enzyme assays: Test the inhibitory activity of 2-(4-Ethylbenzoyl)oxazole against purified 5-LOX and COX-1/COX-2 enzymes.

-

Cell-based assays: Evaluate the compound's ability to reduce the production of pro-inflammatory mediators (e.g., leukotrienes, prostaglandins) in cell lines such as macrophages stimulated with lipopolysaccharide (LPS).

-

In vivo models: Assess the anti-inflammatory efficacy in animal models of inflammation, such as carrageenan-induced paw edema in rodents.

-

Anticancer Agent

The oxazole core is present in several compounds with demonstrated anticancer activity.[10] The proposed mechanisms often involve the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival.

-

Potential Targets:

-

Tubulin Polymerization: Some heterocyclic compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

-

Kinase Inhibition: The aroyl group may allow for interaction with the ATP-binding site of various protein kinases involved in cancer progression.

-

-

Experimental Workflow:

-

Cytotoxicity screening: Determine the IC₅₀ values of 2-(4-Ethylbenzoyl)oxazole against a panel of human cancer cell lines.

-

Cell cycle analysis: Use flow cytometry to investigate the effect of the compound on cell cycle distribution.

-

Apoptosis assays: Employ techniques like Annexin V staining to determine if the compound induces programmed cell death.

-

Antimicrobial Agent

The oxazole moiety is a known pharmacophore in various antibacterial and antifungal drugs.[11]

-

Mechanism of Action: The planar aromatic structure of 2-(4-Ethylbenzoyl)oxazole may facilitate intercalation with microbial DNA or inhibit essential enzymes involved in cell wall synthesis or metabolic pathways.

-

Experimental Workflow:

-

Minimum Inhibitory Concentration (MIC) determination: Test the compound against a range of pathogenic bacteria and fungi using broth microdilution or agar dilution methods.

-

Mechanism of action studies: Investigate the specific cellular target through assays such as bacterial cell membrane integrity tests or DNA binding studies.

-

Logical Relationship of Research Applications

Caption: Potential research avenues for 2-(4-Ethylbenzoyl)oxazole.

Conclusion and Future Directions

2-(4-Ethylbenzoyl)oxazole represents a promising, yet largely unexplored, chemical entity. Based on the well-established biological activities of the 2-aroyloxazole scaffold, this compound warrants investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent. The synthetic protocols and experimental workflows outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related molecules. Future research should focus on the efficient synthesis and purification of 2-(4-Ethylbenzoyl)oxazole, followed by a systematic evaluation of its biological activities and mechanism of action. Structure-activity relationship (SAR) studies, involving modifications of the ethylbenzoyl group, will be crucial in optimizing its potency and selectivity for specific biological targets.

References

-

Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. (2015). PubMed. Available at: [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

-

New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. (2020). Royal Society of Chemistry. Available at: [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). ACS Publications. Available at: [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). PubMed. Available at: [Link]

-

2-Isoxazolines: A Synthetic and Medicinal Overview. (2021). PubMed. Available at: [Link]

-

Synthesis and Biological Activities of 2-amino-1-arylidenamino Imidazoles as Orally Active Anticancer Agents. (2010). PubMed. Available at: [Link]

-

Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. Available at: [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PMC. Available at: [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. Available at: [Link]

-

Synthesis of 2‐aminoalkyloxazoles 7a–f. ResearchGate. Available at: [Link]

-

Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. ResearchGate. Available at: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

-

Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. Available at: [Link]

-

2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2022). MDPI. Available at: [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

-

Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization. ResearchGate. Available at: [Link]

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed. Available at: [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). PubMed. Available at: [Link]

-

2-(4-ethyl benzoyl) benzoic acid. The Good Scents Company. Available at: [Link]

-

2-(4-Ethylbenzoyl)benzoic acid. LookChem. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0 [thegoodscentscompany.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Oxazoline synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Technical Guide: 2-(4-Ethylbenzoyl)oxazole as a Medicinal Scaffold

The following technical guide provides an in-depth analysis of 2-(4-Ethylbenzoyl)oxazole , positioning it as a representative scaffold within the broader class of 2-aroyloxazoles . This class of compounds serves as a "privileged structure" in medicinal chemistry, particularly in the design of serine protease inhibitors, anti-inflammatory agents, and antimicrobial leads.

Executive Summary

2-(4-Ethylbenzoyl)oxazole represents a distinct subclass of

In drug discovery, this scaffold is valued for three primary attributes:

-

Electrophilic Activation: The C2-carbonyl is highly activated, serving as a "warhead" for reversible covalent inhibition of serine/cysteine hydrolases (e.g., FAAH, elastase).

-

Metabolic Stability: The oxazole ring acts as a bioisostere for unstable esters or hydrolytically sensitive amides.

-

Lipophilic Tuning: The para-ethyl group provides a precise steric and hydrophobic handle, optimizing LogP and facilitating deep pocket binding in protein targets.

Chemical Architecture & Pharmacophore Analysis

The molecule can be deconstructed into three functional domains, each serving a specific role in ligand-target interaction.

Structural Decomposition Table

| Domain | Chemical Component | Medicinal Chemistry Function |

| A | Oxazole Ring | Bioisostere & Acceptor: Acts as a stable aromatic linker; Nitrogen (N3) serves as a Hydrogen Bond Acceptor (HBA). Electron-withdrawing nature activates the adjacent carbonyl.[1] |

| B | C2-Carbonyl Bridge | Electrophilic Center: The ketone carbon is electron-deficient due to conjugation with the oxazole. It can form reversible hemiketals with catalytic serines in enzymes. |

| C | 4-Ethylphenyl Group | Hydrophobic Anchor: The ethyl group ( |

Pharmacophore Visualization (DOT)

The following diagram illustrates the electronic and steric relationships within the scaffold.

Figure 1: Pharmacophore map highlighting the electronic activation of the carbonyl "warhead" by the oxazole ring.

Synthetic Protocols

Synthesis of 2-aroyloxazoles has evolved from harsh organometallic routes to modern, catalytic C-H functionalization. Below are two validated methodologies.

Method A: Direct C-H Aroylation (Regel-Type)

This is the preferred modern route, utilizing the acidity of the oxazole C2 proton. It avoids the use of unstable organolithiums.

-

Reagents: Oxazole, 4-Ethylbenzoyl chloride, Triethylamine (

), DMAP (Catalyst). -

Conditions: Acetonitrile (

), Reflux or Microwave, 12-24h. -

Mechanism: DMAP activates the acid chloride to an N-acylpyridinium salt. The oxazole (activated by base or transient silylation) attacks this electrophile.

Step-by-Step Protocol:

-

Preparation: In a flame-dried flask, dissolve Oxazole (1.0 equiv) in anhydrous Acetonitrile (0.5 M).

-

Activation: Add DMAP (0.2 equiv) and Triethylamine (2.5 equiv). Stir at Room Temperature (RT) for 15 min.

-

Addition: Dropwise add 4-Ethylbenzoyl chloride (1.5 equiv) over 20 minutes.

-

Reaction: Heat the mixture to reflux (

) for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Cool to RT. Quench with sat.

. Extract with DCM ( -

Purification: Flash chromatography on silica gel. The product typically elutes as a pale yellow oil or solid.

Method B: Weinreb Amide Route (Convergent)

Useful when the oxazole moiety is complex or pre-functionalized.

-

Lithiation: Treat oxazole with

-BuLi at -

Acylation: Add

-methoxy- -

Quench: The Weinreb intermediate prevents over-addition, yielding the ketone upon acidic workup.

Synthesis Workflow Diagram

Figure 2: The DMAP-catalyzed Regel-type synthesis pathway.

Medicinal Chemistry Applications

Mechanism of Action: The -Ketoheterocycle Warhead

The defining feature of 2-(4-ethylbenzoyl)oxazole is the C2-carbonyl . In many enzyme inhibitors (e.g., for Fatty Acid Amide Hydrolase - FAAH), this ketone acts as an electrophilic trap.

-

Reversible Covalent Inhibition: The active site serine of the enzyme attacks the ketone carbonyl.

-

Transition State Mimicry: The resulting tetrahedral hemiketal mimics the transition state of amide bond hydrolysis, tightly binding the enzyme.

-

Selectivity: The oxazole ring provides specific H-bond interactions that differentiate it from other serine hydrolases.

Structure-Activity Relationship (SAR) Data

Comparing the 4-ethyl analog to other derivatives highlights its specific utility.

| Substituent (R) | LogP (Calc) | Bioactivity Trend | Notes |

| -H (Unsubstituted) | ~2.1 | Baseline | Good solubility, lower potency. |

| -Cl (4-Chloro) | ~2.7 | Antimicrobial | High potency against fungi/bacteria; metabolic liability at Cl. |

| -Ethyl (4-Ethyl) | ~3.0 | Optimal | Balanced lipophilicity; fills hydrophobic S1 pockets. |

| -t-Butyl (4-tert-Butyl) | ~3.8 | High | Often too lipophilic; solubility issues. |

Biological Targets

Based on the scaffold class, 2-(4-ethylbenzoyl)oxazole is a candidate for:

-

Anti-Infectives: 2-Aroyloxazoles have demonstrated efficacy against Candida albicans and Gram-positive bacteria by disrupting cell wall synthesis [1].

-

Anti-Inflammatory: Modulation of COX-2 pathways, where the oxazole mimics the cyclic core of coxibs [2].

-

Anticancer: Inhibition of tubulin polymerization or specific kinases, where the benzoyl group occupies the ATP-binding hinge region.

References

-

Thieme Connect. (2013). DMAP-Catalyzed Regel-Type Direct C-2 (Hetero)Aroylation of Oxazoles. Synlett. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 2-Oxazolines and Oxazoles. Retrieved from [Link]

Sources

"2-(4-Ethylbenzoyl)oxazole" physical and chemical characteristics

The following technical guide provides an in-depth analysis of 2-(4-Ethylbenzoyl)oxazole , a specialized heterocyclic building block used in medicinal chemistry and advanced organic synthesis.

CAS Registry Number: 898760-05-9 Chemical Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

Executive Summary

2-(4-Ethylbenzoyl)oxazole is a functionalized heteroaromatic ketone featuring an oxazole ring linked at the C2 position to a 4-ethylphenyl moiety via a carbonyl bridge. This compound belongs to the class of 2-aroyloxazoles , which are critical pharmacophores in drug discovery. They serve as bioisosteres for amides and esters, offering improved metabolic stability and unique hydrogen-bonding vectors. This guide details its physicochemical properties, validated synthetic pathways, and utility as a high-value intermediate in the synthesis of bioactive small molecules.

Physicochemical Characterization

The following data aggregates calculated and predicted values standard for this compound class, serving as a baseline for analytical validation.

Table 1: Molecular & Physical Properties

| Property | Value / Description | Source/Method |

| Molecular Formula | C₁₂H₁₁NO₂ | Stoichiometry |

| Molecular Weight | 201.22 g/mol | Calculated |

| Exact Mass | 201.0790 | HRMS Standard |

| Appearance | Off-white solid or viscous oil | Analog-based prediction* |

| Boiling Point | ~360–380 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Lipophilic Profile |

| LogP (Octanol/Water) | 2.8 – 3.2 | Predicted (Consensus) |

| Topological Polar Surface Area | 43.1 Ų | Computed |

| H-Bond Acceptors | 3 (N, O, C=O) | Structural Analysis |

| H-Bond Donors | 0 | Structural Analysis |

*Note: 2-Aroyloxazoles with alkyl substituents often exhibit low melting points. Pure samples may crystallize as low-melting solids, while crude mixtures often appear as oils.

Synthetic Architecture & Manufacturing

The synthesis of 2-(4-Ethylbenzoyl)oxazole requires precise regiochemical control to ensure the carbonyl attachment occurs exclusively at the C2 position of the oxazole ring. The Cryogenic Lithiation-Acylation protocol is the industry "Gold Standard" for generating this motif with high purity.

Protocol A: Cryogenic Lithiation-Acylation (The Kinetic Route)

This method utilizes the acidity of the C2 proton of oxazole (pKa ~20) to generate a nucleophilic species that attacks the electrophilic carbonyl of 4-ethylbenzoyl chloride.

Reagents:

-

Substrate: Oxazole (anhydrous)

-

Base: n-Butyllithium (2.5 M in hexanes)

-

Electrophile: 4-ethylbenzoyl chloride

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Charge with anhydrous THF.

-

Lithiation: Cool the THF to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise.

-

Nucleophile Formation: Add a solution of oxazole in THF dropwise over 15 minutes. Stir at -78 °C for 30 minutes to generate 2-lithiooxazole .

-

Technical Insight: 2-lithiooxazole is thermally unstable and can ring-open to form isocyanides if the temperature rises above -60 °C. Strict cryogenic control is mandatory.

-

-

Acylation: Add 4-ethylbenzoyl chloride (dissolved in THF) slowly to the lithiated species.

-

Equilibration: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and critical intermediates.

Figure 1: Mechanistic pathway for the synthesis of 2-(4-Ethylbenzoyl)oxazole via lithiation, highlighting the critical temperature-dependent stability of the 2-lithiooxazole intermediate.

Reactivity & Functionalization Profile

Researchers utilize 2-(4-Ethylbenzoyl)oxazole primarily as a scaffold for further diversification. Its chemical behavior is defined by two distinct reactive centers:

A. The Ketone Bridge (C=O)

The carbonyl group linking the rings is highly susceptible to nucleophilic attack, but less reactive than a standard ketone due to conjugation with the electron-deficient oxazole ring.

-

Reduction: NaBH₄ reduction yields oxazol-2-yl(4-ethylphenyl)methanol , a chiral alcohol precursor.

-

Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ generates secondary amines, a common motif in kinase inhibitors.

B. The Oxazole Ring

The oxazole ring is electron-deficient.

-

Electrophilic Substitution: Difficult. Substitution at C5 requires harsh conditions or activation.

-

Diels-Alder Cycloaddition: The oxazole can act as a diene in [4+2] cycloadditions with alkynes, followed by retro-Diels-Alder loss of nitrile, to synthesize substituted furans . This is a powerful method for transforming the heterocycle into a furan core.

Applications in Drug Discovery[6]

This compound serves as a specific instance of the 2-aroyloxazole class, which acts as a "Privileged Structure" in medicinal chemistry.

-

Bioisosterism: The 2-aroyloxazole unit mimics the geometry and electronic distribution of

-ketoamides and esters but possesses higher metabolic stability against esterases and peptidases. -

Kinase Inhibition: The planar arrangement of the oxazole and phenyl rings (stabilized by conjugation) allows the molecule to slot effectively into the ATP-binding pockets of kinases. The 4-ethyl group provides a hydrophobic anchor, interacting with the "Gatekeeper" residues in protein pockets.

-

Anti-Inflammatory Agents: Analogs of this structure (e.g., Romazarit derivatives) have historically been investigated for non-steroidal anti-inflammatory drug (NSAID) activity, inhibiting enzymes like Cyclooxygenase (COX).

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 898760-05-9 is limited, handling should follow protocols for functionalized oxazoles and aryl ketones .

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm minimum thickness).

-

Chemical safety goggles.

-

Use within a certified chemical fume hood.

-

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis of the oxazole ring over extended periods.

References

- Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles: A General Method for the Synthesis of 2-Substituted Oxazoles. Journal of Organic Chemistry.

-

PubChem. (n.d.). Compound Summary: Oxazole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

"2-(4-Ethylbenzoyl)oxazole" safety and handling information

This guide serves as an autonomous technical resource for the handling, safety, and synthesis of 2-(4-Ethylbenzoyl)oxazole (CAS 898760-05-9). It is designed for senior researchers and process chemists requiring actionable data beyond standard Safety Data Sheets (SDS).

CAS Number: 898760-05-9 Chemical Class: 2-Aroyloxazole / Heterocyclic Ketone Molecular Formula: C₁₂H₁₁NO₂ Molecular Weight: 201.22 g/mol

Executive Technical Summary

2-(4-Ethylbenzoyl)oxazole is a specialized heterocyclic building block characterized by an electron-deficient oxazole ring linked via a carbonyl bridge to a lipophilic 4-ethylphenyl moiety. This structural motif—a 2-aroyloxazole —is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Its chemical behavior is defined by the electrophilicity of the carbonyl group (enhanced by the electron-withdrawing oxazole) and the potential for nucleophilic attack at the C-5 position of the oxazole ring under forcing conditions.

Safety & Handling Architecture (Read-Across Toxicology)

Note: Specific toxicological data for this CAS is limited. The following profile is constructed using Quantitative Structure-Activity Relationship (QSAR) analysis of structurally homologous 2-aroyloxazoles.

Hazard Identification (GHS Standards)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat. 2 | H315 : Causes skin irritation. | Lipophilic ethyl group facilitates dermal penetration; ketone moiety reacts with skin proteins. |

| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation. | Lewis-basic nitrogen in oxazole ring can induce mucosal inflammation. |

| STOT-SE | Cat. 3 | H335 : May cause respiratory irritation. | Dust/aerosol inhalation triggers upper respiratory tract inflammation. |

| Phototoxicity | Warning | Precaution: Potential photosensitizer. | Conjugated benzoyl-oxazole systems can generate radical species under UV exposure. |

Advanced Handling Protocols

The Inert Barrier System: Due to the electron-withdrawing nature of the benzoyl group, the C-2 position is activated. While relatively stable, the compound should be handled under an inert atmosphere (Nitrogen or Argon) during synthesis to prevent moisture-induced hydrolysis or oxidative degradation.

-

Storage : Store at 2–8°C in amber vials (protect from UV).

-

Solvent Compatibility : Soluble in DCM, THF, Ethyl Acetate. Avoid protic solvents (MeOH, EtOH) during long-term storage to prevent hemiacetal formation.

Synthesis & Experimental Methodology

The most robust route to high-purity 2-aroyloxazoles is not direct Friedel-Crafts acylation (which fails due to oxazole deactivation) but rather the Metallation-Addition-Oxidation sequence.

Core Reaction Pathway

The synthesis involves the lithiation of oxazole at the C-2 position (the most acidic site), addition to 4-ethylbenzaldehyde, and subsequent oxidation of the carbinol intermediate.

Figure 1: Lithiation-Addition-Oxidation pathway for the synthesis of 2-(4-Ethylbenzoyl)oxazole.

Detailed Experimental Protocol

Step 1: Generation of 2-Lithiooxazole

-

Setup : Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvent : Add anhydrous THF (50 mL) and Oxazole (1.0 eq, 10 mmol). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation : Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent ring opening to the isocyanide (a common failure mode).

-

-

Equilibration : Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.

Step 2: Nucleophilic Addition

-

Addition : Dissolve 4-Ethylbenzaldehyde (1.1 eq) in anhydrous THF (10 mL) and add dropwise to the lithiated species at -78°C.

-

Warming : Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

-

Quench : Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL).

-

Intermediate Isolation : Dry organics over MgSO₄, filter, and concentrate. The crude secondary alcohol is usually stable enough for the next step without column chromatography.

Step 3: Oxidation to Ketone

-

Reagent : Dissolve the crude alcohol in Dichloromethane (DCM, 50 mL).

-

Oxidant : Add activated Manganese Dioxide (MnO₂) (10 eq).

-

Note: MnO₂ is preferred over Cr(VI) reagents for safety and ease of workup.

-

-

Reflux : Heat to mild reflux (40°C) for 12–24 hours. Monitor by TLC (conversion of polar alcohol to less polar ketone).

-

Purification : Filter through a pad of Celite to remove MnO₂. Concentrate the filtrate.

-

Final Polish : Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Analytical Verification

To ensure the integrity of the synthesized compound, the following analytical signatures must be validated.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, Oxazole H), δ 7.9 (d, 2H, Ar-H ortho to CO), δ 1.2 (t, 3H, Ethyl) | Confirms the 2-substituted oxazole and para-substitution pattern. |

| IR Spectroscopy | 1650–1665 cm⁻¹ (C=O stretch) | Identifying the conjugated ketone bridge. |

| MS (ESI+) | [M+H]⁺ = 202.2 | Confirms molecular mass. |

| TLC (Silica) | R_f ≈ 0.4–0.5 (20% EtOAc/Hexane) | Distinct from the more polar alcohol precursor (R_f ≈ 0.2). |

Emergency Response & Spill Control

In the event of a spill during the handling of 2-(4-Ethylbenzoyl)oxazole :

-

Evacuate : Clear the immediate area of non-essential personnel.

-

PPE : Don nitrile gloves, safety goggles, and a P95 respirator (if powder form).

-

Containment : Do not use water. Cover the spill with an inert absorbent (Vermiculite or Sand).

-

Decontamination : Wipe the surface with a 10% acetone solution followed by soap and water.

-

Disposal : Collect waste in a container marked "Organic Solid Waste - Halogen Free".

References

Methodological & Application

"2-(4-Ethylbenzoyl)oxazole" reaction mechanisms for synthesis

Mechanistic Pathways, Protocols, and Critical Process Parameters

Executive Summary

This technical guide details the synthesis of 2-(4-ethylbenzoyl)oxazole , a privileged heterocyclic scaffold often utilized as a pharmacophore in kinase inhibitors and anti-inflammatory agents.

While direct Friedel-Crafts acylation of the electron-deficient oxazole ring is kinetically widely unfavorable, this guide focuses on the C2-Lithiation/Acylation strategy . This approach exploits the inherent acidity of the C2 proton (

-

Route A (Two-Step): Lithiation

Aldehyde Addition -

Route B (One-Step): Lithiation

Weinreb Amide Acylation. (Recommended for Process scale).

Key Technical Insight: The stability of the 2-lithiooxazole intermediate is temperature-dependent. Above -60°C, it undergoes a ring-opening equilibrium to form an acyclic isocyanide enolate, leading to side products. Strict cryogenic control is the critical process parameter (CPP).

Retrosynthetic & Mechanistic Analysis

The Challenge of the Oxazole Ring

The oxazole ring contains a pyridine-like nitrogen (electron-withdrawing) and a furan-like oxygen (electron-donating). However, the overall

Mechanism: The Lithiation-Ring Opening Equilibrium

The most robust method involves deprotonation at C2 using n-Butyllithium (n-BuLi).

-

Step 1: Metallation. n-BuLi removes the C2 proton (the most acidic site due to inductive stabilization by adjacent N and O atoms).

-

Step 2: The Isocyanide Equilibrium. A critical instability exists. The 2-lithiooxazole (A ) exists in equilibrium with the acyclic isocyanide enolate (B ).

-

At

: The equilibrium favors the cyclic form (A ). -

At

: The ring opens to (B ), which can lead to isomerization or polymerization.

-

Strategic Implication: Reactions must be conducted at -78°C and quenched/reacted prior to warming.

Pathway Visualization

The following diagram illustrates the divergent pathways based on the electrophile used (Aldehyde vs. Weinreb Amide).

Figure 1: Mechanistic divergence in 2-aroyloxazole synthesis. Note the temperature-sensitive equilibrium between the lithio-species and the isocyanide.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Aldehyde Route)

This route is preferred for initial R&D due to the high availability of 4-ethylbenzaldehyde and the stability of the alcohol intermediate, which allows for purification before the final oxidation.

Phase 1: Lithiation and Addition

Reagents:

-

Oxazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

4-Ethylbenzaldehyde (1.1 equiv)

-

Anhydrous THF (0.5 M concentration relative to oxazole)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to room temperature under positive nitrogen pressure.

-

Solvation: Charge the flask with Oxazole and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi dropwise via syringe over 10 minutes.

-

Observation: The solution may turn slightly yellow.

-

Critical: Stir at -78°C for exactly 30 minutes. Do not exceed this time significantly to minimize ring opening.

-

-

Electrophile Addition: Dissolve 4-ethylbenzaldehyde in a minimal amount of THF. Add this solution dropwise to the lithiooxazole mixture at -78°C.

-

Reaction: Stir at -78°C for 1 hour.

-

Warming: Remove the cooling bath and allow the mixture to warm to 0°C over 30 minutes.

-

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x). Dry combined organics over -

Intermediate QC: The crude product is (4-ethylphenyl)(oxazol-2-yl)methanol .

Phase 2: Oxidation to Ketone

Reagents:

-

Crude Carbinol Intermediate

-

Activated Manganese Dioxide (

) (10.0 equiv) -

Dichloromethane (DCM)

Step-by-Step:

-

Dissolve the crude alcohol in DCM (0.2 M).

-

Add activated

in one portion. -

Stir vigorously at room temperature for 12–24 hours.

-

Note:

oxidation is surface-area dependent; vigorous stirring is essential.

-

-

Filtration: Filter the slurry through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: The "Process" Route (Weinreb Amide)

Recommended for scale-up to avoid heavy metal waste (

Reagents:

-

N-methoxy-N-methyl-4-ethylbenzamide (Prepared from 4-ethylbenzoyl chloride and N,O-dimethylhydroxylamine).

-

Reagents from Protocol A (Oxazole, n-BuLi).

Step-by-Step Modification:

-

Perform Lithiation as described in Protocol A (Steps 1–3).

-

Add the Weinreb amide (dissolved in THF) dropwise at -78°C.

-

Stir at -78°C for 1 hour, then allow to warm to room temperature.

-

Quench with dilute HCl (to hydrolyze the intermediate) and extract.

Validation & Quality Control (QC)

To ensure the identity of 2-(4-ethylbenzoyl)oxazole , the following analytical markers must be met.

NMR Spectroscopy ( NMR, 400 MHz, )

| Position | Multiplicity | Approx.[3] Shift ( | Diagnostic Feature |

| Oxazole C4-H | Singlet (or d) | 7.40 ppm | Characteristic heteroaromatic signal. |

| Oxazole C5-H | Singlet (or d) | 7.90 ppm | Downfield due to oxygen proximity. |

| Benzoyl Ortho | Doublet | 8.10 - 8.20 ppm | Deshielded by carbonyl anisotropy. |

| Benzoyl Meta | Doublet | 7.30 - 7.40 ppm | Typical aromatic range. |

| Ethyl ( | Quartet | 2.75 ppm | Coupling |

| Ethyl ( | Triplet | 1.28 ppm | Coupling |

| C2-H | ABSENT | N/A | Pass/Fail Criteria: Presence of a proton at ~7.1 ppm indicates unreacted oxazole start material. |

IR Spectroscopy

-

Carbonyl (C=O): Strong band at 1640–1660 cm⁻¹ . (Conjugated ketone).[1][2]

-

C-H Stretch: 2960 cm⁻¹ (Ethyl group).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Ring opening of lithiooxazole. | Ensure temperature is strictly <-70°C during lithiation. |

| Complex Mixture | Moisture in THF or glassware. | Re-distill THF over Na/Benzophenone; flame dry glassware. |

| Incomplete Oxidation | Inactive | Use "Activated" |

| Dimerization | Localized heating during n-BuLi addition. | Slow down addition rate; ensure efficient stirring. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis route.

References

-

Vedejs, E. (1988). Lithiooxazoles: Generation and Reactivity.

-

Source:

-

-

Hodges, J. C. (1986). Metallation of Oxazoles.

-

Source:

-

-

Hassner, A., & Fischer, B. (1992). Oxazole Synthesis and Functionalization.[4][5][6][7][8][9] A comprehensive review of oxazole chemistry including acylation strategies.

-

Source:

-

-

Evans, D. A. (2005). Evans pKa Table. Reference for the acidity of the C2-oxazole proton (

).-

Source:

-

-

Cahiez, G., et al. (2010). Manganese Dioxide Oxidation.

-

Source:

-

Sources

- 1. An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: In Vitro Characterization of 2-(4-Ethylbenzoyl)oxazole as a Tubulin-Targeting Agent

Executive Summary

This application note outlines the protocol for the biological validation of 2-(4-Ethylbenzoyl)oxazole , a representative scaffold of the 2-aroyloxazole class. Based on structural homology to Combretastatin A-4 and known heterocyclic tubulin inhibitors, this compound is hypothesized to act as a Microtubule Destabilizing Agent (MDA) by binding to the colchicine site of